N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
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Overview
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may include:
Formation of the benzo[d][1,2,3]triazinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro group: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the thiazole ring: This can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling reactions: The final assembly of the molecule may involve coupling reactions such as Suzuki or Stille coupling to introduce various substituents.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This often involves:
Batch or continuous flow synthesis: Depending on the complexity and scale.
Purification techniques: Such as crystallization, chromatography, or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or thiazole rings.
Reduction: Reduction reactions could target the carbonyl groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Including halogens, nucleophiles like amines or thiols, and electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications if it exhibits biological activity, such as anti-cancer or anti-inflammatory properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide
- N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide
Uniqueness
The uniqueness of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O2S/c1-11-15(28-18(21-11)24-7-2-3-8-24)16(26)20-6-9-25-17(27)13-10-12(19)4-5-14(13)22-23-25/h2-5,7-8,10H,6,9H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLFOQTUPBUFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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